molecular formula C16H16N4 B7778354 4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline

4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B7778354
M. Wt: 264.32 g/mol
InChI Key: NVFNHAIQAMNQQW-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of benzotriazole and tetrahydroquinoline Benzotriazole is known for its versatility in synthetic chemistry, while tetrahydroquinoline is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with benzotriazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, followed by nucleophilic substitution with 1-methyl-1,2,3,4-tetrahydroquinoline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted benzotriazole derivatives .

Scientific Research Applications

4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: Known for its use as a corrosion inhibitor and in the synthesis of heterocyclic compounds.

    Tetrahydroquinoline: Commonly used in medicinal chemistry as a scaffold for drug development.

    1-Methyl-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of various heterocyclic compounds.

Uniqueness

4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of benzotriazole and tetrahydroquinoline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(benzotriazol-1-yl)-1-methyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-19-11-10-15(12-6-2-4-8-14(12)19)20-16-9-5-3-7-13(16)17-18-20/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFNHAIQAMNQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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